
Enzastaurin
Vue d'ensemble
Description
L'enzastaurin est un bisindolylmaléimide synthétique possédant une activité antinéoplasique potentielle. Il inhibe sélectivement la protéine kinase C bêta, une enzyme impliquée dans l'induction de la néo-angiogenèse stimulée par le facteur de croissance endothélial vasculaire. Cette inhibition peut réduire l'apport sanguin tumoral, empêchant ainsi sa croissance .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : L'enzastaurin est synthétisé par un processus en plusieurs étapes impliquant la formation de bisindolylmaléimide. Les étapes clés incluent :
- Formation du système cyclique indole.
- Couplage des dérivés indole pour former la structure bisindolyle.
- Introduction du groupement maléimide.
Méthodes de production industrielle : La production industrielle de l'this compound implique l'optimisation de la voie de synthèse pour une production à grande échelle. Cela inclut :
- Utilisation de réactions à haut rendement.
- Minimisation des sous-produits.
- Mise en œuvre de techniques de purification efficaces pour garantir une haute pureté du produit final .
Analyse Des Réactions Chimiques
Structural Features and Reactivity
Enzastaurin’s structure (Figure 1) includes:
-
Bisindolylmaleimide core : Two indole moieties linked to a maleimide ring, enabling π-π stacking and hydrogen bonding.
-
Piperidine substituent : A tertiary amine group (pKa ~8.5) influencing solubility and ionic interactions.
-
Pyridine ring : Enhances binding affinity to kinase ATP pockets.
Key Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular Weight | 515.60 g/mol | |
SMILES | N1C(=O)C(=C(C1=O)... | |
logP (Predicted) | ~4.2 |
Metabolic Pathways
This compound undergoes hepatic metabolism via cytochrome P450 (CYP3A4/5), producing two primary metabolites:
-
LY326020 : Demethylation at the maleimide nitrogen.
-
LY485912 : Oxidation of the piperidine ring.
Pharmacokinetic Parameters
Parameter | This compound | LY326020 | LY485912 | Study |
---|---|---|---|---|
Cₘₐₓ (nmol/L) | 872 | 1440 | N/A | |
AUC₀–₂₄ (nmol·h/L) | 8700 | 15700 | N/A | |
Half-life (h) | 22.3 | 28.7 | N/A |
LY326020 retains PKCβ inhibitory activity, contributing to this compound’s prolonged pharmacodynamic effects .
Protein Kinase Cβ (PKCβ) Inhibition
This compound binds PKCβ’s ATP-binding site (Kd = 6 nM) , disrupting phosphorylation cascades. Key interactions:
-
Maleimide carbonyl : Forms hydrogen bonds with Leu252 and Val255.
-
Indole rings : Engage in hydrophobic interactions with Phe658 and Phe629 .
Biochemical Effects
Target | IC₅₀ (nM) | Mechanism | Source |
---|---|---|---|
PKCβ | 6 | ATP competition | |
AKT (Ser473) | 120 | Downstream suppression | |
GSK3β (Ser9) | 98 | Phosphorylation blockade |
ABCB1/ABCG2 Transporter Modulation
This compound inhibits ATP-binding cassette (ABC) efflux pumps:
-
ABCB1 : Binds Phe728/Phe974 via π-π interactions, increasing intracellular rhodamine 123 retention (EC₅₀ = 0.31 μM) .
-
ABCG2 : Suppresses sulfasalazine-induced ATPase activity (IC₅₀ = 1.2 μM) .
Docking Scores (Glide SP)
Target | Score (kcal/mol) | Key Residues | Source |
---|---|---|---|
ABCB1 (3G60) | -16.60 | Phe71, Gln721, Ser975 | |
ABCG2 (5NJ3) | -12.40 | Phe439, Asn436 |
Epigenetic Modulation
This compound reduces DNA methylation (↓30% global methylation) and histone deacetylase activity:
Gene Reactivation Efficacy
Gene | Fold Increase (vs. Control) | Source |
---|---|---|
GFP (epigenetically silenced) | 8.2 |
Stability and Degradation
This compound is stable under physiological pH (t₁/₂ = 48 h at pH 7.4) but degrades under oxidative conditions:
Applications De Recherche Scientifique
Diffuse Large B-Cell Lymphoma (DLBCL)
Enzastaurin has been evaluated in multiple clinical trials for its efficacy in treating DLBCL:
- Phase II Study : In a multicenter trial involving 55 patients with relapsed or refractory DLBCL, this compound was well-tolerated and resulted in prolonged freedom from progression (FFP) in 22% of patients for at least two cycles .
- Phase III Trial : A randomized study combining this compound with R-CHOP chemotherapy showed potential benefits in high-risk DGM1 (+) DLBCL patients, suggesting improved outcomes compared to standard therapy .
Glioblastoma
Recent studies have explored this compound's role in glioblastoma treatment:
- A phase III trial is currently assessing this compound combined with temozolomide and radiation therapy for newly diagnosed glioblastoma patients who are DGM1 positive. Preliminary results indicate that while overall survival improvements were modest, some patients experienced significant long-term survival .
Non-Small Cell Lung Cancer (NSCLC)
This compound has demonstrated anti-tumor activity in NSCLC:
- Preclinical studies found that this compound inhibited cell proliferation and induced apoptosis in various NSCLC cell lines .
- In vivo studies indicated that it could suppress tumor-induced angiogenesis and metastasis .
Ovarian Cancer
Research has shown that this compound exhibits unique activity against taxane-resistant ovarian cancer cells, highlighting its potential as a therapeutic option for difficult-to-treat cancers .
Efficacy and Safety Profile
This compound is generally well tolerated across different studies, with a favorable safety profile compared to traditional chemotherapeutics. Common side effects include mild hematologic toxicities but lower rates of severe adverse events compared to other agents like lomustine .
Case Studies and Research Findings
The following table summarizes key findings from various studies on the efficacy of this compound:
Cancer Type | Study Phase | Efficacy | Safety Profile |
---|---|---|---|
DLBCL | Phase II | 22% FFP for >2 cycles; some long-term survivors | Well tolerated; mild toxicities |
Glioblastoma | Phase III | Modest improvement; some patients survived >5 years | Generally well tolerated |
Non-Small Cell Lung Cancer | Preclinical | Significant inhibition of proliferation and metastasis | Not extensively reported |
Ovarian Cancer | Preclinical | Activity against taxane-resistant cells | Favorable safety profile |
Mécanisme D'action
Enzastaurin exerts its effects by selectively inhibiting protein kinase C beta. This inhibition disrupts the signaling pathways involved in cell proliferation, apoptosis, and angiogenesis. Specifically, this compound inhibits the phosphatidylinositol 3-kinase/AKT pathway, leading to reduced tumor cell proliferation, increased apoptosis, and suppression of tumor-induced angiogenesis .
Comparaison Avec Des Composés Similaires
Palbociclib: Another kinase inhibitor used in cancer treatment.
Lenalidomide: Used in combination with enzastaurin for synergistic effects against lymphomas.
Uniqueness: this compound is unique in its selective inhibition of protein kinase C beta and its ability to suppress multiple signaling pathways involved in tumor growth and angiogenesis. Unlike other kinase inhibitors, this compound has shown a favorable safety profile, allowing for extended dosing durations .
Activité Biologique
Enzastaurin (LY317615) is a potent inhibitor of protein kinase C beta (PKCβ), which plays a crucial role in various cellular processes, including proliferation, apoptosis, and angiogenesis. This article provides an in-depth examination of the biological activity of this compound, with a focus on its mechanisms of action, clinical applications, and research findings.
This compound primarily exerts its effects by inhibiting PKCβ, leading to several downstream effects:
- Inhibition of Tumor Growth : this compound has been shown to suppress proliferation in various cancer cell lines, including colon carcinoma (HCT116) and glioblastoma (U87MG) cells, with IC50 values of 6 nM for PKCβ, 39 nM for PKCα, and higher values for PKCγ and PKCε .
- Induction of Apoptosis : The compound promotes programmed cell death in tumor cells by disrupting signaling pathways that promote survival .
- Antiangiogenic Activity : this compound reduces tumor-induced angiogenesis, which is critical for tumor growth and metastasis .
Preclinical Studies
Preclinical studies have demonstrated this compound's efficacy across various models:
- Xenograft Models : In vivo studies using HT-29 colon carcinoma xenografts in mice showed reduced tumor growth following treatment with this compound .
- Cell Line Studies : In vitro studies indicated that this compound effectively inhibits the growth of small cell lung cancer (SCLC) and non-small cell lung cancer (NSCLC) cell lines .
Clinical Trials
This compound has been evaluated in several clinical trials, particularly for glioblastoma and diffuse large B-cell lymphoma:
- Phase I/II Trials : A trial involving recurrent high-grade gliomas indicated that this compound is well tolerated and shows activity in a subset of patients. Common toxicities included thrombocytopenia and elevated liver enzymes .
- Phase III Trials : The ENGAGE trial is currently assessing this compound combined with temozolomide and radiation therapy in newly diagnosed glioblastoma patients. This study aims to determine overall survival outcomes while focusing on patients with the DGM1 biomarker, which may predict response to treatment .
Case Studies
Recent case studies highlight the potential long-term benefits of this compound:
- Long-Term Efficacy Case : A patient with primary and recurrent glioblastoma multiforme treated with this compound exhibited a remarkable 15-year survival post-diagnosis. The patient was DGM1 positive and experienced stable disease for several years before requiring re-treatment .
Summary Table of Biological Activities
Propriétés
IUPAC Name |
3-(1-methylindol-3-yl)-4-[1-[1-(pyridin-2-ylmethyl)piperidin-4-yl]indol-3-yl]pyrrole-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H29N5O2/c1-35-19-25(23-9-2-4-11-27(23)35)29-30(32(39)34-31(29)38)26-20-37(28-12-5-3-10-24(26)28)22-13-16-36(17-14-22)18-21-8-6-7-15-33-21/h2-12,15,19-20,22H,13-14,16-18H2,1H3,(H,34,38,39) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXRCEOKUDYDWLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CN(C5=CC=CC=C54)C6CCN(CC6)CC7=CC=CC=N7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H29N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5044029 | |
Record name | Enzastaurin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5044029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
515.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Enzastaurin is an oral serine-threonine kinase inhibitor that is designed to suppress tumor growth through multiple mechanisms. Preclinical data indicate it may reduce the cell's ability to reproduce (cell proliferation), increase the natural death of the tumor cells (apoptosis), and inhibit tumor- induced blood supply (angiogenesis). Enzastaurin has been shown to inhibit signaling through the PKC-B and PI3K/AKT pathways. These pathways have been shown to be activated in a wide variety of cancers. In addition to glioblastoma, enzastaurin is also being studied in multiple other tumor types, including non-Hodgkin's lymphoma, colorectal cancer, non-small cell lung cancer, pancreatic cancer, and mantle cell lymphoma. | |
Record name | Enzastaurin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06486 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
170364-57-5 | |
Record name | Enzastaurin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=170364-57-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Enzastaurin [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170364575 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Enzastaurin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06486 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Enzastaurin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5044029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 170364-57-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ENZASTAURIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UC96G28EQF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.